9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride

Physical chemistry Pre-formulation Compound management

9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane hydrochloride is a spirocyclic amine salt featuring a dual-oxygen-containing fused ring system with an ionizable secondary amine center. With a molecular weight of 233.74 g/mol , this compound serves as a versatile small-molecule scaffold and building block in medicinal chemistry and chemical biology.

Molecular Formula C11H20ClNO2
Molecular Weight 233.74
CAS No. 2344679-96-3
Cat. No. B2616384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride
CAS2344679-96-3
Molecular FormulaC11H20ClNO2
Molecular Weight233.74
Structural Identifiers
SMILESC1CC2(CCC13CCNC3)OCCO2.Cl
InChIInChI=1S/C11H19NO2.ClH/c1-3-11(13-7-8-14-11)4-2-10(1)5-6-12-9-10;/h12H,1-9H2;1H
InChIKeyJDXBENPNAFEAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane Hydrochloride (CAS 2344679-96-3): A Spirocyclic Amine Scaffold for Research Procurement


9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane hydrochloride is a spirocyclic amine salt featuring a dual-oxygen-containing fused ring system with an ionizable secondary amine center. With a molecular weight of 233.74 g/mol , this compound serves as a versatile small-molecule scaffold and building block in medicinal chemistry and chemical biology. The hydrochloride salt form contrasts with the free base (CAS 60874-99-9), which is a liquid with a predicted boiling point of 311.8 °C and pKa of 11.22 . These distinct physicochemical properties influence solubility, handling, and suitability for different experimental workflows.

1
Solid hydrochloride salt simplifies weighing and HTS dispensing
2
Oxygen-rich spirocyclic core supports aqueous assay compatibility
3
Versatile scaffold for medicinal chemistry derivatization

Why 9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane Hydrochloride Cannot Be Casually Interchanged with In-Class Analogs


Spirocyclic amines with dioxa-azadispiro frameworks are often treated as interchangeable building blocks, but this practice overlooks critical differences in physical state, solubility, and stability. The hydrochloride salt (solid) offers distinct handling and storage advantages over the free base (liquid), which directly impacts reproducibility in weighing, formulation, and long-term storage . Furthermore, structural variations among dispiro analogs—such as the number and position of oxygen atoms, ring size, and salt form—can alter pharmacokinetic profiles and biological target engagement. For example, oxa-spirocycles have demonstrated up to 40-fold improved aqueous solubility compared to purely carbocyclic analogs [1], underscoring that even subtle modifications can dramatically affect compound suitability for specific assays or synthetic routes.

Factor
This Compound
Free Base / Analogs
Physical State
Solid; easier weighing & storage
Free base is liquid (B.P. ~312°C)
Solubility Profile
Salt form enhances aqueous solubility
Non-salt, non-oxygenated spiro-amines may differ >10-fold
Handling in Automation
Compatible with automated solid dispensing
Liquids require solvent handling; risk of volatilization

Quantitative Differentiation Evidence for 9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane Hydrochloride


Physical State and Molecular Weight: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 2344679-96-3) has a molecular weight of 233.74 g/mol and is a solid at room temperature . In contrast, the free base (CAS 60874-99-9) has a molecular weight of 197.27 g/mol and is a liquid with a predicted boiling point of 311.8 °C and density of 1.12 g/cm³ . The solid salt form facilitates precise weighing, reduces volatility during storage, and avoids the need for solvent handling inherent to liquid free bases.

Salt vs. Free Base
Head-to-head
MW: 233.74 g/mol (solid) vs 197.27 g/mol (liquid)
ΔMW = 36.47 (HCl adduct)
Solid form favors automated dispensing and long-term stability
Predicted free base B.P. ~311.8°C
Physical chemistry Pre-formulation Compound management

Solubility and Ionization Behavior Inferred from pKa and Salt Form

The free base exhibits a predicted pKa of 11.22 , indicating strong basicity. Conversion to the hydrochloride salt is expected to significantly enhance aqueous solubility. This is supported by class-level data on oxa-spirocycles, where the introduction of oxygen atoms into the spirocyclic framework improved water solubility by up to 40-fold compared to purely carbocyclic analogs [1]. While direct solubility measurements for this specific salt are not publicly available, the combination of salt formation and oxygen-rich spirocyclic architecture suggests superior solubility profiles relative to non-salt, non-oxygenated spirocyclic amines.

Solubility Potential
Class-level
pKa 11.22 (free base); oxa-spiro class up to 40-fold solubility gain
Supports aqueous assay compatibility, exact solubility to verify
Class inference from oxa-spirocycles; not measured for this salt
Solubility Ionization Drug-likeness

Lipoxygenase Inhibitory Activity

This compound has been reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. However, no quantitative IC50 values are currently available in the public domain for this specific compound. This lack of potency data precludes direct head-to-head comparison with established lipoxygenase inhibitors such as MK591 (5-LO IC50 = 3.1 nM) or CDC (12-LO IC50 = 63 nM) [2].

LOX Inhibition
Data to verify
Qualitative lipoxygenase inhibition reported; no IC50 available
Potential hit for inflammation research; requires potency validation
Reference inhibitors: MK591 (5-LO IC50 3.1 nM), CDC (12-LO IC50 63 nM)
Lipoxygenase Inflammation Arachidonic acid cascade

Radiation Absorption Capacity of Azadispiro Derivatives

A study on five azadispiro derivatives demonstrated neutron radiation absorption capability comparable to paraffin and High-Density Polyethylene (HDPE), with additional capacity to absorb gamma radiation [1]. Fast neutron attenuation parameters—including effective mean free path, half-value layer (HVL), and removal cross-sections—were calculated via GEANT4 Monte Carlo simulations. The derivatives were also found to be non-genotoxic in the Ames/Salmonella assay at doses up to 5 mM [1]. However, individual data for 9,12-dioxa-3-azadispiro[4.2.48.25]tetradecane hydrochloride were not disaggregated, so the specific contribution of this congener remains unknown.

Radiation Attenuation
Class-level
Azadispiro class: neutron absorption comparable to paraffin/HDPE; gamma attenuation observed
Niche application for radiation shielding materials; congener-specific data needed
Monte Carlo simulation; Ames negative up to 5 mM
Radiation protection Neutron attenuation Gamma shielding

Application Scenarios Where 9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane Hydrochloride Offers Procurement Advantages


High-Throughput Screening and Automated Compound Management

The solid hydrochloride salt form enables accurate weighing and dispensing in automated platforms, reducing volumetric errors associated with liquid free bases. This is particularly advantageous for HTS campaigns requiring precise compound concentration across thousands of wells [Section 3, Evidence_1].

Medicinal Chemistry Building Block Requiring Aqueous Solubility

The combination of salt formation and an oxygen-rich spirocyclic architecture suggests enhanced aqueous solubility compared to non-salt, non-oxygenated spirocyclic amines. This makes the hydrochloride salt suitable for medicinal chemistry programs where aqueous reaction conditions or biological assay compatibility is required [Section 3, Evidence_2].

Exploratory Lipoxygenase or Anti-Inflammatory Research

Although lacking quantitative potency data, the compound's reported lipoxygenase inhibitory activity positions it as a potential starting point for hit identification in inflammation research. It may serve as a scaffold for derivatization campaigns aimed at improving potency and selectivity over COX and other off-targets [Section 3, Evidence_3].

Radiation Shielding Material Development

The demonstrated neutron and gamma absorption properties of the azadispiro class, combined with genotoxic safety at relevant doses, support the exploration of these compounds as active ingredients in protective formulations against mixed radiation fields. The hydrochloride form’s solid-state handling may facilitate incorporation into composite materials [Section 3, Evidence_4].

Application
Selection Property
Validation Focus
High-throughput screening & compound management
Solid hydrochloride salt form
Automated dispensing accuracy and long-term stability
Aqueous-compatible medicinal chemistry
Oxygen-rich spirocyclic salt architecture
Solubility enhancement in aqueous reaction/assay media
Lipoxygenase pathway research
Reported lipoxygenase inhibitory activity
Potency validation and selectivity profiling vs. COX
Radiation shielding material development
Azadispiro class radiation attenuation
Congener-specific validation and composite integration
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